![molecular formula C30H18O10 B010775 3,8'-Biapigenin CAS No. 101140-06-1](/img/structure/B10775.png)
3,8'-Biapigenin
Overview
Description
Synthesis Analysis
The first total synthesis of 3,8'-Biapigenin, including key steps like regioselective iodination, Sonogashira reaction, and rhodium-catalyzed oxidative coupling, achieved overall yields of 31% and 22%, respectively, for this compound and ridiculuflavone A. The structures of key intermediates in this synthesis were confirmed by single-crystal X-ray analysis, highlighting the complexity and specificity required in synthesizing such biflavonoids (Lu et al., 2017).
Scientific Research Applications
Cancer Chemoprevention and Treatment of Inflammatory Diseases : Studies have shown that 3,8'-Biapigenin may be developed for cancer chemoprevention or treatment of inflammatory diseases by inhibiting iNOS and COX-2 gene expressions (Woo et al., 2006).
Neuroprotection Against Excitotoxicity : Research indicates that this compound modulates mitochondrial permeability transition pore (mPTP) opening and enhances mitochondrial calcium efflux, which may contribute to neuroprotection against excitotoxicity (Silva et al., 2009).
Potential Anti-Diabetic Drug Development : A compound found in Hypericum perforatum, this compound, has potential as a novel α-glucosidase inhibitor, suggesting its use in developing potential anti-diabetic drugs (Dong et al., 2022).
Anticancer Activity : Another study suggests that this compound may act as an agonist of human Peroxisome Proliferator-Activated Receptor γ (hPPARγ) with anticancer activity against HeLa cells (Kim et al., 2011).
Antioxidant and Mitochondrial Bioenergetics Effects : this compound from Hypericum perforatum is neuroprotective against excitotoxic insults, primarily mediated by antioxidant effects and influencing mitochondrial bioenergetics and calcium uptake (Silva et al., 2008).
Regulation of Inflammatory Pathways : It demonstrates anti-inflammatory activities by regulating the phosphorylation of the p38 MAPK pathway, suggesting therapeutic applications in treating inflammatory diseases (Jnawali et al., 2015).
Hepatoprotective Properties : Encapsulating quercetin and this compound in poly(ε-caprolactone) nanoparticles has shown synergistic antioxidant and hepatoprotective effects (Oliveira et al., 2017).
Future Directions
Mechanism of Action
Target of Action
3,8’-Biapigenin, also known as Amentoflavone, is a biflavonoid found in various medicinal plants . It has been shown to interact with several targets, including extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) . These targets play crucial roles in cellular signaling pathways, regulating processes such as cell growth, inflammation, and apoptosis .
Mode of Action
3,8’-Biapigenin interacts with its targets by binding to them, thereby influencing their activity . For instance, it can inhibit the activity of ERK, NF-κB, and PI3K/Akt, which are often overactive in cancer cells . By inhibiting these targets, 3,8’-Biapigenin can disrupt the signaling pathways they are involved in, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3,8’-Biapigenin include those regulated by ERK, NF-κB, and PI3K/Akt . These pathways are involved in a variety of cellular processes, including cell growth, inflammation, and apoptosis . By inhibiting these pathways, 3,8’-Biapigenin can induce cell cycle arrest, trigger apoptosis, and suppress cell migration in cancer cells .
Pharmacokinetics
It’s known that the compound has poor water solubility, which can limit its bioavailability . To overcome this, various nanocarriers of 3,8’-Biapigenin have been used to improve its solubility and bioavailability .
Result of Action
The molecular and cellular effects of 3,8’-Biapigenin’s action include the induction of cell cycle arrest and apoptosis, and the inhibition of migration, invasion, and angiogenesis in cancer cells . These effects can lead to the suppression of tumor growth and the enhancement of cancer treatment efficacy .
Action Environment
The action, efficacy, and stability of 3,8’-Biapigenin can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH and temperature of its environment . Additionally, the presence of other compounds, such as those found in the diet or administered as part of a combination therapy, can also influence the action of 3,8’-Biapigenin .
properties
IUPAC Name |
3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,31-36H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAMTZLKUHMPPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318358 | |
Record name | Biapigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
101140-06-1 | |
Record name | Biapigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101140-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biapigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
259 - 261 °C | |
Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What are the potential therapeutic targets of 3,8'-Biapigenin?
A1: this compound has shown promising inhibitory activity against SARS-CoV-2 main protease (Mpro) and protein disulfide isomerase (PDI) []. This dual inhibitory action makes it a potential candidate for addressing both viral replication and thrombosis associated with COVID-19. Additionally, research suggests this compound exhibits cytotoxicity against various cancer cell lines, including SW-480 colon cancer cells [].
Q2: How does this compound affect SARS-CoV-2 replication?
A2: this compound demonstrates in vitro inhibition of SARS-CoV-2 Mpro with an IC50 of 5-15 µM []. Mpro is a key enzyme in the viral replication cycle, responsible for cleaving the viral polyprotein into functional units. By inhibiting Mpro, this compound disrupts the viral life cycle and hinders replication.
Q3: How does this compound impact thrombosis, and what is the underlying mechanism?
A3: this compound inhibits PDI, a crucial enzyme involved in thrombus formation []. It exhibits potent inhibition of PDI reductase activity, specifically targeting the a and a' domains of the enzyme. This inhibition effectively blocks platelet accumulation and fibrin formation, leading to reduced thrombus formation in vivo [].
Q4: What is the in vitro and in vivo efficacy of this compound?
A4: In vitro studies demonstrate this compound's inhibitory effect on SARS-CoV-2 replication in Vero-E6 cells with an IC50 of 4.9 µM []. Additionally, it inhibits PDI activity in enzyme-based assays []. In vivo studies using a mouse model of laser-induced thrombosis show that this compound significantly reduces platelet accumulation and fibrin formation, indicating its antithrombotic potential [].
Q5: What are the potential applications of this compound in drug discovery?
A5: The dual inhibitory activity of this compound against SARS-CoV-2 Mpro and PDI makes it a promising candidate for developing therapeutics targeting COVID-19 []. Its antithrombotic properties, coupled with its ability to inhibit viral replication, could be beneficial in treating the thrombotic complications associated with COVID-19. Additionally, its cytotoxic effects against cancer cells warrant further investigation for potential anticancer applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.